Synthesis of 1,4,7-Triazacyclononane (TACN) via Improved Richman-Atkins Method
Synthesis of 1,4,7-Triazacyclononane (TACN) via Improved Richman-Atkins Method
An In-depth Technical Guide to the Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane
This guide provides a comprehensive overview of the synthesis of 1,4,7-trimethyl-1,4,7-triazonane, a versatile tridentate ligand in coordination chemistry. The primary synthetic route involves the preparation of the macrocyclic precursor, 1,4,7-triazacyclononane (TACN), followed by exhaustive N-methylation. This document details the improved Richman-Atkins synthesis for TACN and the subsequent Eschweiler-Clarke methylation to yield the final product.
The synthesis of the parent macrocycle, TACN, is a crucial first step. The improved Richman-Atkins approach enhances traditional methods by conducting the initial sulfonamidation in an aqueous medium, streamlining the process. The overall synthesis can be broken down into three key stages: preparation of N,N',N''-tritosyldiethylenetriamine, cyclization to form the protected macrocycle, and subsequent deprotection.
Experimental Protocols
Step 1: Synthesis of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET)
-
In a suitable reaction vessel, a solution of potassium carbonate in water is prepared.
-
Diethylenetriamine (DET) is added to the stirred solution.
-
Solid p-toluenesulfonyl chloride (TsCl) is added, and the mixture is heated.
-
After the reaction period, the mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)
-
The prepared Ts₃-DET is suspended in a suitable aprotic solvent (e.g., xylene or toluene).
-
An aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide) are added.
-
The cyclizing agent, such as ethylene dibromide or ethylene glycol ditosylate, is introduced.
-
The biphasic mixture is heated with vigorous stirring.
-
Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration, washed, and dried.
Step 3: Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane (TACN)
-
The purified Ts₃TACN is treated with concentrated sulfuric acid.
-
The mixture is heated to facilitate the removal of the tosyl protecting groups.
-
This step yields the tri-sulfate salt of TACN in solution, which is typically used directly in the subsequent methylation step without isolation.
Quantitative Data for TACN Synthesis
| Step | Reagent | Molar Ratio (to DET) | Quantity | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethylenetriamine (DET) | 1 | 1.16 mol | Water/K₂CO₃ | 90 | 1 | 89 |
| p-Toluenesulfonyl chloride | 3.1 | 3.6 mol | |||||
| 2 | Ts₃-DET | 1 | 0.38 mol | Toluene/Water | 90 | 18 | 75 |
| Ethylene Dibromide | 1.75 (initial) | 0.665 mol | |||||
| Sodium Hydroxide | 2.2 | 0.836 mol | |||||
| 3 | Ts₃TACN | 1 | 85 mmol | Conc. H₂SO₄ | 140 | 5-6 | Not Isolated |
Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane (Me₃TACN) via Eschweiler-Clarke Reaction
The final step in the synthesis is the exhaustive methylation of the secondary amine groups of the TACN macrocycle. The Eschweiler-Clarke reaction provides a high-yielding and straightforward method for this transformation, utilizing formic acid and formaldehyde as the methylating agents.[1][2] This reaction proceeds via reductive amination and has the advantage of preventing the formation of quaternary ammonium salts.[2]
Experimental Protocol
-
The acidic solution containing the TACN tri-sulfate salt from the deprotection step is carefully neutralized with a strong base (e.g., NaOH) at a low temperature (0 °C) to a pH of 7.
-
To this neutralized mixture, an aqueous solution of formaldehyde (37%) and formic acid (88%) are added sequentially while maintaining a low temperature.[3]
-
The reaction mixture is then heated to promote the methylation reaction, which is accompanied by the evolution of carbon dioxide.[3]
-
After the reaction is complete, the mixture is cooled and made strongly basic (pH 14) with the addition of a sodium hydroxide solution.
-
The product, 1,4,7-trimethyl-1,4,7-triazonane, is then extracted from the aqueous slurry using an organic solvent (e.g., hexane).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product as a light-yellow liquid.[4]
Quantitative Data for Me₃TACN Synthesis
| Reagent | Molar Ratio (to TACN) | Quantity (for 85 mmol TACN) | Temperature (°C) | Time (h) | Yield (%) |
| TACN·3H₂SO₄ | 1 | 85 mmol | - | - | 88 |
| Formaldehyde (37%) | ~10 | 112.5 mL | 0, then 90 | 14 | |
| Formic Acid (88%) | ~20 | 112.5 mL | 0, then 90 | ||
| Sodium Hydroxide (50%) | - | 245 g (for final basification) | 0 | - |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages of the synthesis of 1,4,7-trimethyl-1,4,7-triazonane.
References
- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 4. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
